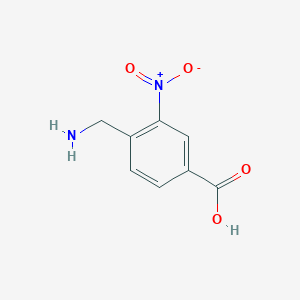

4-(Aminomethyl)-3-nitrobenzoic acid

Description

Contextual Overview of Substituted Benzoic Acid Derivatives in Synthetic Chemistry

Substituted benzoic acids represent a cornerstone class of molecules in the field of synthetic chemistry. preprints.orgresearchgate.net These compounds, defined by a benzene (B151609) ring bonded to a carboxylic acid group and bearing other functional groups, serve as highly versatile building blocks for creating more intricate molecular architectures. researchgate.net The significance of these derivatives lies in the dual reactivity of the carboxylic acid function and the aromatic ring, both of which are amenable to a wide range of chemical transformations. preprints.org

The identity and position of the substituents profoundly alter the physicochemical properties of the parent benzoic acid molecule. researchgate.net For instance, electron-withdrawing groups, such as a nitro group, enhance the acidity of the carboxylic acid, whereas electron-donating groups diminish it. researchgate.netfiveable.me This ability to modulate electronic properties is fundamental in the design of molecules for specific purposes. In the pharmaceutical sector, benzoic acid derivatives are indispensable intermediates for synthesizing a multitude of therapeutic agents, including local anesthetics, antifungals, and antihistamines. aozunchem.com Their application extends to the creation of agrochemicals, dyes, and advanced polymers. researchgate.netnbinno.com The strategic placement of various functional groups on the benzoic acid scaffold enables chemists to meticulously refine the biological activity and material properties of target compounds, solidifying the importance of this class in modern chemical science. preprints.orgnih.gov

Structural Attributes and Functional Group Interplay Relevant to Research Applications

4-(Aminomethyl)-3-nitrobenzoic acid is a multi-functionalized aromatic compound with the chemical formula C₈H₈N₂O₄. Its molecular architecture is distinguished by a benzene ring substituted with three key functional groups: a carboxylic acid (-COOH) group, a nitro (-NO₂) group, and an aminomethyl (-CH₂NH₂) group. The specific ortho/para relationship of these groups gives rise to a distinct electronic and steric environment that governs its reactivity and utility in research.

The interplay between the electron-withdrawing nitro group and the potentially protonated aminomethyl group creates a complex electronic landscape on the aromatic ring. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the carboxylic acid. fiveable.me Concurrently, the molecule possesses both a basic site (the amino group) and an acidic site (the carboxylic acid), making it an interesting subject for studies involving zwitterionic forms and pH-dependent properties. The compound is primarily utilized as an intermediate in organic synthesis and for the development of pharmaceuticals. guidechem.com The hydrochloride salt of this compound is a frequently used form of the compound. nih.gov

A synthesis for the closely related compound, 4-(methylamino)-3-nitrobenzoic acid, has been documented starting from 4-chlorobenzoic acid, which is first nitrated and then reacted with methylamine (B109427) to substitute the chlorine atom. guidechem.comgoogle.com

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉ClN₂O₄ | nih.gov |

| Molecular Weight | 232.62 g/mol | nih.gov |

| IUPAC Name | This compound;hydrochloride | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Historical Development and Initial Academic Explorations of Related Compounds

The scientific investigation of substituted benzoic acids has a rich history that parallels the evolution of organic chemistry. While benzoic acid itself was isolated as early as the 16th century, the systematic study of its derivatives began much later with the advent of modern synthetic techniques. researchgate.net The preparation of the three simple isomers of nitrobenzoic acid—2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid—through methods like the oxidation of nitrotoluenes or the direct nitration of benzoic acid became foundational reactions in academic and industrial laboratories. wikipedia.org Historical publications, including a 1920 paper on the synthesis of o-nitrobenzoic acid and a 1923 patent on manufacturing processes, underscore the long-standing interest in these compounds as crucial chemical intermediates. acs.orggoogle.com

In a parallel vein, aminobenzoic acids, particularly para-aminobenzoic acid (PABA), have been the subject of extensive research for over a century. nih.gov PABA's role as a precursor to folate, an essential vitamin, spurred numerous investigations into its biological function and chemical derivatives. nih.gov These explorations led to the development of various analogs with potential therapeutic applications. researchgate.netnih.gov

The compound this compound is a product of this legacy, representing a more complex, second-generation derivative that combines the functionalities explored in earlier research. Its structure is a deliberate convergence of nitro and amino-alkyl functionalities on a benzoic acid core, designed to serve as a specialized building block for creating highly targeted molecules in areas like medicinal chemistry and materials science. guidechem.comnih.gov

Synthetic Routes to this compound Explored

The synthesis of this compound, a valuable intermediate in organic chemistry, involves precise multi-step pathways that require careful control of reaction conditions. Research into its preparation focuses on the strategic introduction of the nitro and aminomethyl groups onto a benzoic acid backbone, often utilizing halogenated precursors to ensure correct regiochemistry.

Properties

IUPAC Name |

4-(aminomethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTYNVCBQRWNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477292 | |

| Record name | 4-Aminomethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2372-51-2 | |

| Record name | 4-(Aminomethyl)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminomethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 Aminomethyl 3 Nitrobenzoic Acid

Reactivity of the Aromatic Nitro Group

Reductions to Aromatic Amino Functions

The conversion of an aromatic nitro group to an amino group (aniline) is one of the most significant transformations in organic synthesis, as it dramatically alters the electronic properties of the aromatic ring from electron-deficient to electron-rich. masterorganicchemistry.com This reduction can be accomplished using a variety of reagents and conditions, allowing for flexibility in synthetic design. masterorganicchemistry.comwikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. Reagents such as palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel are effective catalysts for this transformation in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com Raney nickel is often preferred for substrates where dehalogenation could be a competing side reaction. commonorganicchemistry.com

Metal-in-Acid Reductions: A classic and reliable method involves the use of an easily oxidized metal in an acidic medium. masterorganicchemistry.com Common combinations include iron in acetic or hydrochloric acid, tin in hydrochloric acid, and zinc in acidic conditions. masterorganicchemistry.comcommonorganicchemistry.comscispace.com These methods are valued for their ability to selectively reduce nitro groups in the presence of other reducible functionalities, such as carbonyls. scispace.com

Other Reagents: Other reagents like sodium hydrosulfite, tin(II) chloride (SnCl2), and sodium sulfide (B99878) can also be employed. masterorganicchemistry.comwikipedia.org SnCl2 offers a mild, pH-neutral system for nitro reduction. masterorganicchemistry.com

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Hydrogen gas, Palladium on carbon catalyst | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Ni | Hydrogen gas, Raney Nickel catalyst | Useful when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Iron metal in acidic media | A classic, cost-effective, and selective method. masterorganicchemistry.comcommonorganicchemistry.com |

| Sn / HCl | Tin metal in hydrochloric acid | An early and effective method for this transformation. masterorganicchemistry.comscispace.com |

| SnCl₂ | Tin(II) chloride in ethanol | Provides a mild, non-aqueous system for reduction. masterorganicchemistry.com |

| Zn / Acetic Acid | Zinc metal in acetic acid | A mild method that can be used in the presence of other reducible groups. commonorganicchemistry.com |

Role in Electron-Withdrawing Effects on the Aromatic Ring

The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and its resonance-stabilized structure. This property has two major consequences for the reactivity of 4-(aminomethyl)-3-nitrobenzoic acid.

Firstly, it deactivates the aromatic ring towards electrophilic aromatic substitution reactions. masterorganicchemistry.com Secondly, the electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid moiety. nbinno.com This effect is transmitted through the benzene (B151609) ring, making the carboxyl proton more easily ionizable compared to that of benzoic acid itself.

Transformations Involving the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) contains a primary aliphatic amine, which is a key site for nucleophilic reactions and derivatization.

Nucleophilic Substitution Pathways

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic. This allows the aminomethyl group to participate in various reactions where it attacks an electrophilic center. For instance, the amine can be alkylated by reacting with alkyl halides to form secondary or tertiary amines, or even quaternary ammonium (B1175870) salts. While specific examples for this compound are not detailed in the provided literature, this reactivity is a fundamental characteristic of primary amines. A related synthesis involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427), where the amine acts as a nucleophile to displace the chloride from the aromatic ring, yielding 4-(methylamino)-3-nitrobenzoic acid. google.com

Amidation and Acylation Reactions

The primary amine of the aminomethyl group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This is a common strategy used in organic synthesis to "protect" the amino group. masterorganicchemistry.com Converting the amine to an amide temporarily removes its basicity and nucleophilicity, preventing it from interfering with reactions at other sites on the molecule. masterorganicchemistry.com This transformation is crucial as it also changes the directing effect of the substituent on the aromatic ring.

Carboxylic Acid Functional Group Reactions

The carboxylic acid group is the third reactive center of the molecule, enabling a range of classical transformations including esterification, conversion to acyl halides, and amide formation. chadsprep.comyoutube.com

Esterification: The carboxylic acid can be converted to an ester, most commonly through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. bond.edu.au For example, the related compound 4-amino-3-nitrobenzoic acid can be refluxed in methanol (B129727) with a catalytic amount of sulfuric acid to produce the corresponding methyl ester. bond.edu.au

Acyl Halide Formation: A more reactive derivative, the acyl chloride, can be generated by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, for instance, proceeds through an intermediate 4-(methylamino)-3-nitrobenzoyl chloride, which is formed by reacting the parent carboxylic acid with thionyl chloride. google.com This acyl chloride is then a highly reactive intermediate for subsequent amide formation. google.com

Coordination Chemistry: The carboxylate group can act as a ligand, coordinating to metal centers. Research has shown that 4-amino-3-nitrobenzoic acid can coordinate with manganese(II) ions through the oxygen atoms of its carboxylic group to form a metal complex. nih.gov

Table 2: Summary of Reactions at the Carboxylic Acid Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl ester) bond.edu.au |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride google.com |

| Deprotonation / Salt Formation | Base (e.g., NaOH) | Carboxylate Salt youtube.com |

| Metal Coordination | Metal Salt (e.g., MnCl₂·H₂O) | Metal-Carboxylate Complex nih.gov |

| Amide Formation (via acyl chloride) | Amine | Amide google.com |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Primary Alcohol youtube.com |

Coupling Reactions for Elaboration of Molecular Complexity

The functional groups of this compound and its derivatives serve as handles for various coupling reactions, enabling the construction of more complex molecules. These reactions are fundamental in medicinal chemistry and materials science for creating libraries of compounds with diverse functionalities.

Amide bond formation is a common and crucial reaction. The acid chloride derivative of this compound readily reacts with primary and secondary amines to form the corresponding amides. mdpi.com Alternatively, direct amide coupling of the carboxylic acid with an amine can be achieved using a variety of coupling reagents. luxembourg-bio.comnih.govgrowingscience.com These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govgrowingscience.com

Furthermore, the aromatic ring of this compound derivatives can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. youtube.comlibretexts.orgnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org While the parent compound itself is not a typical substrate, its derivatives, such as a halogenated analog, could be used. For instance, a bromo- or iodo-substituted derivative of this compound could undergo Suzuki coupling to introduce new carbon-carbon bonds, significantly increasing molecular complexity. The Suzuki-Miyaura reaction is known for its broad substrate scope and functional group tolerance. nih.govnih.gov Recent advances have even demonstrated the use of nitroarenes as coupling partners in Suzuki-type reactions. researchgate.net

| Reaction Type | Substrates | Catalyst/Reagent | Product | Key Features | Reference |

| Amide Coupling | Carboxylic acid, Amine | EDC, HOBt, DIPEA | Amide | Forms stable amide bonds, widely used in drug discovery. | nih.gov |

| Amide Coupling | Acyl chloride, Amine | Base (e.g., triethylamine) | Amide | Rapid and efficient, known as the Schotten-Baumann reaction. | mdpi.com |

| Suzuki-Miyaura Coupling | Aryl halide, Boronic acid | Palladium catalyst, Base | Biaryl | Forms C-C bonds, high functional group tolerance. | libretexts.orgnih.gov |

| Reductive Amide Coupling | Nitroarene, Carboxylic acid | Palladium catalyst | Amide | Uses nitroarenes as amine surrogates. | uj.ac.za |

This table summarizes key coupling reactions applicable for the elaboration of molecules derived from this compound.

Application As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The structural attributes of 4-(aminomethyl)-3-nitrobenzoic acid make it a valuable intermediate in the construction of complex organic molecules. Its derivatives have been instrumental in creating larger molecules with specific therapeutic properties. For instance, the related compound, 4-methylamino-3-nitrobenzoic acid, serves as a key intermediate in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. This amide is then utilized as a precursor for triazole and benzimidazole (B57391) derivatives, which have shown potential in treating a range of conditions including diabetes, hypertension, and schizophrenia. google.com

The synthesis of these complex molecules often involves a multi-step process where the nitrobenzoic acid derivative is first activated and then reacted with other molecules to build the desired scaffold. The following table outlines a representative synthesis of a key intermediate derived from a related nitrobenzoic acid.

Table 1: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide

| Step | Reactants | Reagents/Solvents | Product |

|---|---|---|---|

| 1 | 4-chloro-3-nitrobenzoic acid, Methylamine (B109427) | Acetic acid | 4-methylamino-3-nitrobenzoic acid |

| 2 | 4-methylamino-3-nitrobenzoic acid | Thionyl chloride, Dichloromethane, DMF (catalyst) | 4-(methylamino)-3-nitrobenzoyl chloride |

This data is derived from a patented synthetic method and illustrates the role of a nitrobenzoic acid derivative in building more complex molecules. google.com

Precursor in the Development of Diverse Chemical Scaffolds

A chemical scaffold forms the core structure of a group of related compounds. The development of new scaffolds is a cornerstone of medicinal chemistry and drug discovery. This compound and its analogues serve as valuable precursors for creating diverse chemical scaffolds.

The synthesis of triazole and benzimidazole derivatives from N-methyl-4-(methylamino)-3-nitrobenzamide is a clear example of this application. google.com These heterocyclic scaffolds are prevalent in many biologically active compounds. The ability to generate such scaffolds from a readily accessible nitrobenzoic acid derivative highlights its importance in building libraries of compounds for biological screening.

Utilization in the Formation of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceuticals and materials science. The reactivity of this compound derivatives makes them suitable starting materials for the synthesis of various heterocyclic systems.

As previously mentioned, derivatives of this nitrobenzoic acid are used to produce triazole and benzimidazole heterocycles. google.com The synthesis involves the cyclization of intermediates derived from the nitrobenzoic acid core. These reactions leverage the functional groups of the starting material to form the characteristic ring structures of the target heterocycles.

Integration into Agrochemical Intermediate Synthesis

The development of new and effective agrochemicals, such as herbicides and pesticides, relies on the availability of versatile chemical intermediates. Nitroaromatic compounds, including derivatives of nitrobenzoic acid, are recognized as important building blocks in this field. nbinno.com Specifically, m-nitrobenzoic acid is noted as a useful raw material for pesticides. google.com

While detailed research findings on the direct use of this compound in agrochemical synthesis are not extensively published, its structural similarity to other nitrobenzoic acids used in the industry suggests its potential as a valuable intermediate for creating novel agrochemical compounds. nbinno.com The presence of multiple functional groups allows for the synthesis of complex molecules that could exhibit desired herbicidal or pesticidal activities. The synthesis of p-nitrobenzoic acid, a related compound, from p-nitrotoluene is a well-established industrial process, indicating the scalability of reactions involving nitroaromatic acids. orgsyn.orgresearchgate.net

Integration in Advanced Linker Chemistry Research

Design and Synthesis of Photocleavable Linkers for Controlled Release

The ability to precisely control the release of molecules from a solid support or a larger molecular construct is crucial in various biochemical and pharmaceutical applications. Photocleavable linkers, which can be broken by light, offer a high degree of spatial and temporal control. 4-(Aminomethyl)-3-nitrobenzoic acid is a key component in the design of such systems. researchgate.netsigmaaldrich.com

Ortho-Nitrobenzyl-Based Photolabile Systems

The ortho-nitrobenzyl group is a well-established photolabile protecting group. rsc.orgtcichemicals.comnih.gov The presence of the nitro group ortho to the benzylic carbon in this compound allows for its incorporation into photolabile linkers. researchgate.net Upon irradiation with UV light, an intramolecular rearrangement occurs, leading to the cleavage of the bond connecting the linker to the substrate. nih.govnih.gov

The synthesis of these linkers often begins with commercially available 4-(aminomethyl)benzoic acid. researchgate.net The amine group is typically protected, for instance, with a trifluoroacetyl group, before the nitration of the benzene (B151609) ring. researchgate.net This strategic protection and subsequent modification yield the desired this compound structure, ready for incorporation into more complex linker architectures. researchgate.net

Wavelength-Specific Cleavage Mechanisms

The cleavage of ortho-nitrobenzyl-based linkers is triggered by UV irradiation, typically in the range of 313-365 nm. nih.govsigmaaldrich.com This wavelength specificity allows for the selective release of a "caged" molecule without damaging other parts of a system that may be sensitive to different wavelengths of light. researchgate.net Research has shown that the rate of photolysis can be influenced by the nature of the chemical bond being broken and the surrounding reaction media. researchgate.net While other derivatives, such as o-nitroveratryl compounds, may exhibit greater absorbance at longer wavelengths, the quantum yield of the photolytic cleavage is a critical factor. researchgate.net The structure of this compound provides a balance of synthetic accessibility and efficient photochemical properties. researchgate.net Studies have demonstrated that coumarin-based photocleavable units can exhibit different cleavage efficiencies at various wavelengths compared to nitrobenzyl derivatives, highlighting the potential for orthogonal release strategies using different light triggers. nih.gov

Application in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry. The choice of linker, which connects the growing peptide chain to the solid resin support, is critical for the success of the synthesis. This compound and its derivatives have found utility in specialized SPPS applications. researchgate.netnih.gov

Modified Linkers for Microwave-Assisted Peptide Synthesis

Microwave-assisted peptide synthesis (MW-SPPS) has gained prominence for its ability to significantly accelerate reaction times and improve the quality of synthesized peptides. google.comnih.govpsu.edu The development of robust linkers compatible with microwave conditions is an active area of research. While not directly the core of a standard linker, the principles of modifying benzoic acid derivatives are relevant. For instance, di-Fmoc-3,4-diaminobenzoic acid has been successfully used as a linker in microwave-assisted Fmoc-SPPS for the synthesis of cyclic peptides. nih.gov This demonstrates the adaptability of modified benzoic acid structures to advanced synthesis protocols. The use of microwave energy can reduce coupling times from hours to minutes. nih.gov

Utility in Oligonucleotide and Combinatorial Library Synthesis

The versatility of this compound extends to the synthesis of other important biomolecules and chemical libraries. researchgate.net

The photocleavable nature of linkers derived from this compound makes them highly suitable for the synthesis of oligonucleotides. sigmaaldrich.comnih.govsigmaaldrich.com In this context, the linker can be used to attach the growing oligonucleotide chain to a solid support. After the synthesis is complete, the oligonucleotide can be released by UV irradiation, a mild condition that avoids the harsh chemicals often used in other cleavage methods, thus preserving the integrity of the delicate oligonucleotide. researchgate.net

Furthermore, this photocleavable linker is valuable in the construction of combinatorial libraries. researchgate.netnih.gov These libraries, which consist of a large number of different but structurally related molecules, are essential tools in drug discovery and materials science. By using a photocleavable linker based on this compound, specific members or subsets of the library can be released from the solid support with high spatial and temporal control, facilitating screening and analysis. researchgate.net A model system involving a nucleoside monomer modified with an imidazole (B134444) residue and linked via a photolabile tether based on this compound demonstrated the successful release of the imidazole-containing portion upon UV irradiation. researchgate.netnih.govsigmaaldrich.com

Exploration in Materials Science Research

Incorporation into Precursors for Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, enabling applications such as frequency conversion and optical switching. Organic molecules featuring an electron donor and an electron acceptor connected by a π-conjugated system are prime candidates for NLO materials due to their potential for large molecular hyperpolarizability.

Development of Responsive Materials through Functionalization

Responsive, or "smart," materials can change their properties in response to external stimuli such as light, heat, or pH. The functional groups on 4-(aminomethyl)-3-nitrobenzoic acid make it an excellent building block for creating such materials, particularly those that respond to light.

Detailed research has demonstrated the successful design, synthesis, and characterization of this compound as a photocleavable linker. nih.govresearchgate.net This functionality stems from its o-nitrobenzyl core structure, a well-known photolabile group used extensively in creating photoresponsive materials. researchgate.netnih.govnih.gov The mechanism involves the absorption of UV light (typically in the 313-365 nm range), which initiates an intramolecular rearrangement, leading to the cleavage of a specific chemical bond. nih.govdtu.dk

In a key study, researchers synthesized the compound starting from commercially available 4-(aminomethyl)benzoic acid. researchgate.net The amine group was first protected, followed by nitration of the benzene (B151609) ring to introduce the nitro group at the ortho position to the aminomethyl substituent. This yielded the core this compound structure. researchgate.net This molecule was then used as a photolabile tether to link a model nucleoside to another molecule. nih.gov Upon irradiation with UV light, the linker cleaved, releasing the attached molecule. nih.govresearchgate.net This ability to detach and release molecules on demand with light makes it a valuable tool for applications such as:

Combinatorial Chemistry: Facilitating the analysis of large libraries of compounds by selectively releasing them from a solid support. nih.gov

Biomaterials: Creating surfaces where the attachment of cells or proteins can be controlled spatially and temporally. nih.gov The linker can be used to attach bioactive molecules to a substrate, which can then be released by light to study dynamic cellular processes. nih.gov

Drug Delivery: Designing hydrogels and other carriers that release their payload when exposed to light, allowing for targeted and controlled drug administration. nih.govacs.org

The research confirms that the dual amine and carboxyl functional groups on this compound provide versatile handles for chemical attachment, while the o-nitrobenzyl core provides the desired light-responsive behavior. nih.gov

Compound Data

Below is a table summarizing key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₈N₂O₄ |

| IUPAC Name | This compound |

| Structure | Aromatic ring with carboxylic acid, aminomethyl, and nitro substituents |

| Functionality | Photocleavable Linker |

| Stimulus for Response | UV Light (e.g., 313-365 nm) nih.gov |

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating 4-(Aminomethyl)-3-nitrobenzoic acid from starting materials, byproducts, and degradants, thereby allowing for accurate purity assessment. The choice of technique depends on the specific requirements of the analysis, such as the need for high throughput, enhanced resolution, or coupling with mass spectrometry for identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

The separation of aromatic acids is highly dependent on the pH of the mobile phase, which influences the ionization state of the carboxylic acid and amino groups. chromforum.org For this compound, which is amphoteric, controlling the pH is crucial for achieving good peak shape and retention. helixchrom.comhelixchrom.com An acidic mobile phase (e.g., using formic acid or phosphoric acid to adjust the pH to around 2-4) ensures that the carboxylic acid group is protonated, increasing its retention on the non-polar stationary phase. chromforum.orgnih.govresearchgate.net

A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is increased over time, is often employed to ensure the timely elution of all components in a mixture with good resolution. ekb.eg Detection is commonly achieved using a UV detector, as the nitroaromatic ring system of the compound absorbs strongly in the UV region. nih.govresearchgate.netnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Nitrobenzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Column Temperature | 30 °C |

This table presents a typical set of starting conditions for method development. Actual parameters may vary based on the specific instrument and sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net This technique is exceptionally powerful for the analysis of this compound, especially in complex matrices or when identifying unknown impurities. taylorandfrancis.comnih.gov After separation by the LC system, the analyte is ionized (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

LC-MS provides molecular weight information, which is a key parameter for compound confirmation. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for structural elucidation. waters.commagtechjournal.comnih.gov In this technique, the parent ion of the compound is selected and fragmented, and the resulting fragment ions create a unique "fingerprint" that can be used to confirm the structure or identify related substances. nih.gov For this compound, characteristic fragments would arise from the loss of water, the carboxylic group, or parts of the aminomethyl side chain.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with smaller sub-2 µm particles. This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. waters.com The principles of separation are the same as in HPLC, but the run times are much shorter, often by a factor of 10. lcms.cz

For the analysis of this compound, a UPLC method would offer improved separation from closely related isomers or impurities in a fraction of the time required by HPLC. This high-throughput capability is particularly advantageous in research environments where many samples need to be analyzed. lcms.cz

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) protons of the aminomethyl group, and the amino (-NH₂) protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide information about the electronic environment and connectivity of the protons. For instance, the aromatic protons would appear as distinct multiplets in the downfield region (typically 7-9 ppm) due to the electron-withdrawing effects of the nitro and carboxylic acid groups. rsc.orgchemicalbook.comchegg.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. It would show separate signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the methylene carbon. The chemical shifts of these carbons are indicative of their hybridization and the nature of the attached functional groups. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The nitroaromatic system in this compound acts as a strong chromophore. The UV-Vis spectrum would be expected to show characteristic absorption maxima. Based on related structures like 4-nitrobenzoic acid and 3-nitrobenzoic acid, significant absorbance is expected in the UV region, likely around 260-280 nm. nist.govresearchgate.netresearchgate.netnist.gov While UV-Vis spectroscopy is not typically used for complete structural elucidation on its own, it is a valuable tool for quantification (as a detector for HPLC) and for confirming the presence of the nitroaromatic chromophore. nih.govsielc.comsielc.com

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals in the aromatic region (7-9 ppm), a signal for the CH₂ group, and a signal for the NH₂ group. |

| ¹³C NMR | Signals for the carboxyl carbon, aromatic carbons, and the methylene carbon. |

| UV-Vis | Absorption maximum in the range of 260-280 nm due to the nitroaromatic chromophore. |

| LC-MS | A parent ion corresponding to the molecular weight of the compound (196.16 g/mol ). |

This table provides generalized expected data based on the chemical structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for the characterization of "this compound," primarily used to determine its molecular weight and confirm its elemental composition. This technique provides high confidence in the identity of the compound after synthesis.

In a typical analysis using a soft ionization technique like Electrospray Ionization (ESI), the compound is ionized, usually by protonation to form the [M+H]⁺ ion or deprotonation to yield the [M-H]⁻ ion. The mass-to-charge ratio (m/z) of this molecular ion is then measured. For "this compound," the expected masses can be precisely calculated. While detailed experimental fragmentation data is not widely published, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by measuring the exact mass to within a few parts per million (ppm).

Table 1: Computed Mass Spectrometric Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈N₂O₄ | Computed by PubChem |

| Molecular Weight (g/mol) | 196.16 | Computed by PubChem |

| Monoisotopic Mass (Da) | 196.048407 | Computed by PubChem |

| Parent Compound PubChem CID | 12085950 | PubChem |

Other Analytical Techniques for Research Contexts

Beyond mass spectrometry, other techniques are vital for a comprehensive analysis of "this compound" in a research environment.

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable method used to monitor the progress of the synthesis of "this compound". libretexts.org It allows researchers to qualitatively observe the consumption of starting materials and the formation of the desired product over time. libretexts.orgresearchgate.net

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.net For effective monitoring, a three-spotting system is often used on a single plate. libretexts.org The first lane contains a pure sample of the starting material, the second lane (the "co-spot") contains both the starting material and the reaction mixture, and the third lane contains only the reaction mixture. libretexts.org

The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is crucial and depends on the polarity of the reactants and products; a solvent system is chosen that provides a clear separation between the spots. As the eluent moves up the plate by capillary action, the compounds separate based on their differential partitioning between the stationary phase and the mobile phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ) value.

After development, the plate is visualized, commonly under UV light (254 nm), where UV-active compounds like "this compound" will appear as dark spots. sigmaaldrich.com By comparing the lanes, a researcher can determine if the starting material has been consumed and if a new spot corresponding to the product has appeared. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Table 2: General Protocol for TLC Reaction Monitoring

| Step | Description | Purpose |

|---|---|---|

| 1. Plate Preparation | Spotting of starting material (Lane 1), co-spot (Lane 2), and reaction mixture (Lane 3) on a silica gel plate. | To compare the reaction's progress against a reference. libretexts.org |

| 2. Development | Placing the plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). | To separate compounds based on polarity. |

| 3. Visualization | Observing the dried plate under a UV lamp (254 nm). | To identify the positions of the UV-active reactant and product spots. |

| 4. Analysis | Comparing the intensity of the starting material spot and the product spot in the reaction lane over time. | To qualitatively determine the extent of the reaction. libretexts.org |

X-ray Diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid, crystalline form. This method can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

For XRD analysis, a single crystal of "this compound" of suitable size and quality would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the crystal structure is solved and refined.

As of the current body of publicly available scientific literature, a definitive single-crystal X-ray structure for "this compound" has not been reported. Therefore, specific data regarding its crystal system, space group, unit cell dimensions, and detailed intermolecular packing arrangement are not available. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing fundamental insights into its solid-state conformation and supramolecular chemistry.

Theoretical and Computational Investigations

Electronic Structure and Reactivity Modeling

The arrangement of electrons in a molecule governs its geometry, stability, and how it interacts with other chemical species. Modeling the electronic structure is fundamental to predicting reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. nih.gov In studies of similar compounds, such as 4-Acetamido-3-nitrobenzoic acid (ANBA), DFT calculations at the B3LYP/6-311G level have been used to analyze molecular geometries and electronic characteristics. researchgate.net Such calculations provide precise data on bond lengths, bond angles, and dihedral angles.

For 4-(Aminomethyl)-3-nitrobenzoic acid, a DFT analysis would similarly compute these geometric parameters, revealing how the steric and electronic effects of the nitro and aminomethyl groups influence the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid group.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) based on DFT Calculations for Analogous Structures This table is a representation of typical data obtained from DFT calculations for similar aromatic compounds.

| Parameter | Bond | Predicted Value (Å) | Parameter | Bond | Predicted Value (°) |

| Bond Length | C-COOH | ~1.48 | Bond Angle | O-C-O | ~122 |

| C-NO₂ | ~1.47 | C-N-O | ~117 | ||

| C-CH₂NH₂ | ~1.51 | C-C-N | ~120 | ||

| C=O | ~1.21 | H-N-H | ~107 | ||

| O-H | ~0.97 |

Note: These values are illustrative and based on general parameters for functional groups attached to aromatic rings.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate the molecule's ability to engage in charge transfer. thaiscience.infoyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnanobioletters.com A smaller gap suggests the molecule is more polarizable and reactive. thaiscience.info

In analyses of related nitro- and amino-substituted aromatic compounds, the HOMO is often located on the electron-donating groups (like the amino group) and the benzene ring, while the LUMO is concentrated around the electron-withdrawing nitro group. thaiscience.infojournalajopacs.com For this compound, the HOMO would likely be distributed over the aminomethyl group and the aromatic ring, while the LUMO would be centered on the nitro group and the carboxylic acid function. This separation facilitates intramolecular charge transfer, a key feature of such molecules. researchgate.net

Table 2: Representative Frontier Orbital Data from DFT Studies on Related Aromatic Acids This table illustrates typical energy values and reactivity descriptors derived from HOMO-LUMO analysis.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | - | ~ -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | - | ~ -2.9 |

| HOMO-LUMO Energy Gap | ΔE | E(LUMO) - E(HOMO) | ~ 3.6 |

| Ionization Potential | IP | -E(HOMO) | ~ 6.5 |

| Electron Affinity | EA | -E(LUMO) | ~ 2.9 |

| Global Hardness | η | (IP - EA) / 2 | ~ 1.8 |

| Electronegativity | χ | (IP + EA) / 2 | ~ 4.7 |

| Electrophilicity Index | ω | χ² / (2η) | ~ 6.1 |

Note: These values are representative and compiled from studies on similar nitroaromatic compounds. thaiscience.inforesearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. wuxiapptec.com It illustrates the charge distribution on the molecular surface, with different colors indicating varying electrostatic potentials. researchgate.netwalisongo.ac.id

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro and carboxylic acid groups, making them prime sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net Conversely, the hydrogen atoms of the aminomethyl group and the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), identifying them as the most likely sites for nucleophilic attack or deprotonation. wuxiapptec.comnih.gov

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com An MD simulation would provide detailed insight into the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological macromolecule. The simulation protocol generally involves defining a force field (a set of parameters describing the potential energy of the particles), solvating the molecule in a box of water, and then simulating its motion by numerically solving Newton's equations of motion. youtube.com While no specific MD studies for this compound are available, such a simulation could predict its conformational flexibility, solvation properties, and potential binding modes with target proteins.

Quantum Chemical Prediction of Spectroscopic Properties

Quantum chemical methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm the structure. researchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, this would involve calculating the characteristic stretching and bending frequencies for the C=O, O-H, N-H, and N-O bonds. For instance, in a study on the related 4-Acetamido-3-nitrobenzoic acid, the C=O stretching vibration was theoretically found at 1729 cm⁻¹, which aligned well with the experimental FTIR peak at 1711 cm⁻¹. researchgate.net

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predictions are invaluable for assigning peaks in experimental spectra and confirming the chemical environment of each atom in the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which predict the absorption wavelengths (λ_max) in a UV-Vis spectrum. nanobioletters.comnih.gov This analysis helps to understand the electronic transitions, often corresponding to the HOMO→LUMO transition.

These predictive capabilities are essential for characterizing new or complex molecules, providing a powerful complement to experimental spectroscopic techniques.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Pathways with Enhanced Efficiency

The utility of 4-(aminomethyl)-3-nitrobenzoic acid in specialized applications necessitates the development of efficient and reliable synthetic routes. Research has focused on logical, multi-step pathways that provide good yields and purity. Two primary strategies have been detailed in scientific literature, starting from different commercially available precursors.

One established method begins with 4-(bromomethyl)-3-nitrobenzoic acid. In a straightforward nucleophilic substitution, this precursor is treated with dry liquid ammonia. The reaction, typically stirred for 24 hours at a low temperature (0-5°C), results in the displacement of the bromine atom by an amino group, yielding this compound. This process has been reported to achieve a yield of approximately 72%. google.com

A second effective pathway starts from 4-(aminomethyl)benzoic acid. researchgate.net This route involves a two-step process:

Protection: The primary amine of the starting material is first protected to prevent it from reacting during the subsequent nitration step. This is commonly achieved by reacting it with an agent like trifluoroacetic anhydride (B1165640) to form a stable amide. researchgate.net

Nitration: The aromatic ring is then nitrated. This critical step is performed using a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group at the 3-position, ortho to the aminomethyl group. researchgate.net Subsequent removal of the protecting group regenerates the free amine, yielding the final product.

These synthetic strategies are crucial for making the compound more accessible for research into its advanced applications.

| Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| 4-(bromomethyl)-3-nitrobenzoic acid | Liquid Ammonia (NH₃) | 72% | google.com |

| 4-(aminomethyl)benzoic acid | 1. Trifluoroacetic Anhydride 2. Nitric Acid / Sulfuric Acid | Not specified | researchgate.net |

Integration into Advanced Polymer and Supramolecular Architectures

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it an ideal monomer for the synthesis of advanced polymers. Specifically, these functional groups can undergo condensation polymerization to form polyamides. In this reaction, the carboxylic acid of one monomer reacts with the amine group of another, forming a strong amide bond and releasing a molecule of water. The repetition of this process would lead to a linear polymer chain with the nitrobenzyl unit as a recurring feature along the backbone. While the related compound 4-(methylamino)-3-nitrobenzoic acid is noted for its use in creating polyesters and polyamides, the analogous potential for the aminomethyl variant is clear. nbinno.com

Beyond covalent polymers, the molecule is a prime candidate for constructing intricate supramolecular architectures. These are large, ordered structures held together by non-covalent interactions. The functional groups on this compound can participate in several key interactions:

Hydrogen Bonding: The carboxylic acid group can form strong, predictable hydrogen-bonded dimers with another carboxylic acid group.

Ionic Interactions: The acidic carboxylic acid and the basic amine group can undergo a proton transfer to form a zwitterion or a salt with a suitable counter-ion, leading to strong electrostatic interactions that can guide assembly. researchgate.net

Other Interactions: The nitro group, with its electron-withdrawing properties and oxygen atoms, can also participate in weaker hydrogen bonds or dipole-dipole interactions, further stabilizing a desired architecture.

These non-covalent forces allow for the self-assembly of monomers into well-defined, and often responsive, one-, two-, or three-dimensional networks.

Cross-Disciplinary Research Opportunities in Chemical Biology Tools (e.g., as chemical probes)

Perhaps the most significant emerging application of this compound is in the field of chemical biology, where it functions as a photocleavable linker. researchgate.netnih.govsigmaaldrich.com The specific arrangement of the nitro group ortho to the aminomethyl group on the benzene (B151609) ring forms an o-nitrobenzyl system, a well-known photolabile (or light-sensitive) protecting group. acs.orgnih.gov

This property allows researchers to "cage" a biologically active molecule by attaching it to the linker. The caged molecule remains inert until it is exposed to ultraviolet (UV) light, typically in the 313-365 nm range. nih.gov The UV energy triggers a chemical rearrangement of the o-nitrobenzyl group, causing the linker to cleave and release the active molecule in a process known as "uncaging". acs.orgacs.org This provides a powerful method for controlling biological processes with high spatial and temporal precision.

A key application of this is in the construction of combinatorial libraries of oligonucleotides. researchgate.netnih.gov By using this compound as a photolabile tether, researchers can synthesize libraries of potential therapeutic or diagnostic agents. These agents can be released on demand to interact with their biological targets, such as ribonucleases, allowing for detailed studies of molecular interactions and the screening of new drug candidates. nih.gov The ability to trigger release with light makes this compound an invaluable tool for developing sophisticated chemical probes to investigate complex biological systems.

| Research Area | Key Feature of Compound | Application / Perspective | Reference |

|---|---|---|---|

| Polymer Chemistry | Bifunctional (Amine and Carboxylic Acid) | Monomer for synthesis of polyamides with photoreactive backbones. | nbinno.com |

| Supramolecular Chemistry | Multiple Hydrogen Bonding Sites (COOH, NH₂, NO₂) | Building block for self-assembled materials guided by hydrogen bonds and ionic interactions. | researchgate.net |

| Chemical Biology | o-Nitrobenzyl Moiety | Photocleavable linker for "caging" and light-induced release of biomolecules. | researchgate.netnih.govsigmaaldrich.com |

| Combinatorial Chemistry | Photolabile Tether | Construction of light-sensitive oligonucleotide libraries for drug screening and diagnostics. | researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Aminomethyl)-3-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via functional group transformations, such as EDC-mediated coupling of 4-(hydroxyethyl)-3-nitrobenzoic acid with amines. For example, refluxing 4-(bromomethyl)-3-nitrobenzoic acid with Na₂CO₃ in a H₂O/acetone mixture (1:1 v/v) yields intermediates, followed by acidification and extraction (74% yield). Subsequent coupling with alkylamines (e.g., dodecylamine) using EDC yields derivatives with varying chain lengths (C6: 46%, C8: 19%, C12: 44%) .

- Optimization : Solvent choice (e.g., acetone/water mixtures), temperature control during reflux, and stoichiometric ratios of reagents are critical for minimizing side reactions. Lower yields for C8 derivatives suggest steric hindrance or solubility challenges.

Q. How can researchers characterize the structural and thermodynamic properties of this compound?

- Structural Analysis : X-ray crystallography (monoclinic C2/c system, Z=8) confirms molecular packing and hydrogen-bonding networks. For example, co-crystals with 4-nitrobenzoic acid exhibit lattice parameters (a=25.3707 Å, β=109.23°) .

- Thermodynamic Data : Enthalpy of sublimation (ΔsubH) and fusion (ΔfusH) can be derived from differential scanning calorimetry (DSC) or NIST databases. Phase change data (e.g., melting points >300°C) are critical for assessing purity and stability .

Q. What are the primary applications of this compound in biochemical research?

- Biological Probes : Derivatives like 4-(5’-fluorouracil-methyl)-3-nitrobenzoic acid are used as photo-triggered drug delivery systems, synthesized via bromination and coupling with fluorouracil .

- Enzyme Studies : The compound serves as a ligand in molecular docking studies (e.g., binding to urokinase-type plasminogen activator, PDB ID: 3KGP) to analyze inhibitor-enzyme interactions .

Advanced Research Questions

Q. How does the nitro group position influence the compound’s reactivity and biological activity?

- Structure-Activity Relationship (SAR) : The meta-nitro group enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions. For example, nitro-to-amine reduction could yield bioactive intermediates for anticancer agents.

- Computational Insights : Density functional theory (DFT) simulations predict electron density distribution, guiding the design of derivatives targeting bacterial enzymes (e.g., E. coli ParE) .

Q. What challenges arise in designing stable formulations of this compound for in vivo studies?

- Stability Issues : The compound’s sensitivity to light (due to the nitro group) and hygroscopicity require storage at 0–6°C in desiccated environments. Degradation products can be monitored via HPLC-MS .

- Formulation Strategies : Encapsulation in liposomes or PEGylation improves bioavailability. For photodynamic applications, coupling with coumarin derivatives (e.g., 7-ethoxy-4-methylcoumarin) enhances UV stability .

Q. How can molecular dynamics (MD) simulations enhance understanding of ligand-receptor interactions?

- Protocol : Parameterize the compound using GAFF force fields (AMBER 16 suite) and simulate binding to targets like plasminogen activator. Trajectory analysis (e.g., RMSD, hydrogen bond occupancy) validates docking poses .

- Case Study : Simulations of 4-(aminomethyl)benzoic acid binding to urokinase revealed key residues (Asp189, Ser190) stabilizing the complex, informing mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.